molecular formula C13H16N2O B11805750 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine

1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine

Cat. No.: B11805750
M. Wt: 216.28 g/mol
InChI Key: ADVBQBOZWGEWQA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound that features a methoxyphenyl group, a pyrrole ring, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine typically involves the condensation of 4-methoxybenzaldehyde with pyrrole in the presence of a suitable catalyst, followed by methylation of the resulting intermediate. Common catalysts used in this reaction include iron(III) chloride and other Lewis acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanone
  • 1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanaminium

Uniqueness

1-(4-Methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-methyl-1-(1H-pyrrol-2-yl)methanamine

InChI

InChI=1S/C13H16N2O/c1-14-13(12-4-3-9-15-12)10-5-7-11(16-2)8-6-10/h3-9,13-15H,1-2H3

InChI Key

ADVBQBOZWGEWQA-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)OC)C2=CC=CN2

Origin of Product

United States

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